molecular formula C17H20N2O2 B5120179 1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone

1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone

Cat. No. B5120179
M. Wt: 284.35 g/mol
InChI Key: UWYUFMBYXOSLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone, also known as MEAI, is a synthetic compound that belongs to the indole family. MEAI is widely used in scientific research as a tool to study the biochemical and physiological effects of the compound.

Mechanism of Action

The mechanism of action of 1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone is not fully understood. However, it is believed to work by inhibiting the activity of MAO-A, which leads to an increase in the levels of monoamine neurotransmitters in the brain. This compound has also been shown to have an affinity for the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone in lab experiments is that it is a potent inhibitor of MAO-A, which makes it useful in studying the role of monoamine neurotransmitters in various physiological processes. However, one limitation of using this compound is that it has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone. One area of research could focus on the development of more potent and selective MAO-A inhibitors based on the structure of this compound. Another area of research could focus on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone can be synthesized through a multistep process involving the reaction of indole-3-acetic acid with N-Boc-pyrrolidine, followed by the reduction of the resulting intermediate and subsequent reaction with ethyl chloroacetate. The final product can be obtained through the deprotection of the Boc group.

Scientific Research Applications

1-{2-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone is widely used in scientific research as a tool to study the biochemical and physiological effects of the compound. It has been found to be a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound has also been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including the regulation of ion channels and the modulation of intracellular signaling pathways.

properties

IUPAC Name

2-(3-acetyl-2-methylindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-17(13(2)20)14-7-3-4-8-15(14)19(12)11-16(21)18-9-5-6-10-18/h3-4,7-8H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYUFMBYXOSLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.